Methyl 4-chlorocinnoline-3-carboxylate
Overview
Description
“Methyl 4-chlorocinnoline-3-carboxylate” is a chemical compound with the molecular formula C10H7ClN2O2 . It has a molecular weight of 222.63 . This compound is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate has been achieved through a general Richter cyclization via diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . This method has been found to yield moderate to excellent results in one-pot procedures under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H7ClN2O2 . The InChI code for this compound is 1S/C10H7ClN2O2/c1-15-10(14)9-8(11)6-4-2-3-5-7(6)12-13-9/h2-5H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored in an inert atmosphere at 2-8°C . Its molecular weight is 222.63 .Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 4-chlorocinnoline-3-carboxylate is used in various chemical synthesis processes and reactions. For instance, Ames and Byrne (1976) demonstrated its use in the preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines, which are important intermediates in organic synthesis (Ames & Byrne, 1976). Another study by Kovalenko et al. (2020) investigated the methylation of similar compounds, providing insights into the regioselectivity of these reactions, which are crucial for the design of combinatorial libraries (Kovalenko et al., 2020).
Potential in Drug Development
Several studies have explored the potential of derivatives of this compound in drug development. For example, Thevis et al. (2008) discussed the gas-phase reaction of substituted isoquinolines, which hold potential as prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008). Ahmad et al. (2012) found that certain derivatives exhibited antimicrobial and antioxidant properties, highlighting their potential in medical applications (Ahmad et al., 2012).
Photophysical Properties
Research by Smeyanov et al. (2017) on mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers revealed interesting photophysical properties, suggesting applications in fluorescence spectroscopy and materials science (Smeyanov et al., 2017).
Analytical Applications
Suzuki and Nakashima (1964) synthesized various N-oxides of chlorocinnoline, which could be useful in analytical chemistry, particularly in the study of reaction mechanisms and the development of new analytical methods (Suzuki & Nakashima, 1964).
Antibacterial Potential
Balaji et al. (2013) synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives using this compound and found moderate antibacterial activity against various bacterial strains, indicating its potential in developing new antibacterial agents (Balaji et al., 2013).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which are structurally similar to methyl 4-chlorocinnoline-3-carboxylate, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets in a way that modulates the target’s function .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
methyl 4-chlorocinnoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)9-8(11)6-4-2-3-5-7(6)12-13-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXSNEURQGNVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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